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molecular formula C10H9N3O3 B8696745 5,7-Dimethyl-3-nitro-1,8-naphthyridin-2(1H)-one CAS No. 51076-41-6

5,7-Dimethyl-3-nitro-1,8-naphthyridin-2(1H)-one

Cat. No. B8696745
M. Wt: 219.20 g/mol
InChI Key: CYKVYOHCSGYITK-UHFFFAOYSA-N
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Patent
US03993656

Procedure details

A mixture of 2-amino-4,6-dimethylnicotinaldehyde (2.40 g., 16 mmole), ethyl nitroacetate (5.12 g., 32 mmole), piperidine (336 mg., 4 mmole) and ethanol (4 ml.) is heated under reflux with stirring for an hour. The mixture then is cooled, treated with petroleum ether, the solid removed by filtration and recrystallized from methanol yielding 1.55 g. (44%) of product, m.p. 270°-272° C. (dec.). Following recrystallization from the same solvent the product melts at 272°- 274° C. (dec.).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
ethyl nitroacetate
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:3]=1[CH:4]=O.[N+:12]([CH2:15][C:16](OCC)=[O:17])([O-:14])=[O:13].N1CCCCC1>C(O)C>[N+:12]([C:15]1[C:16](=[O:17])[NH:1][C:2]2[C:3]([CH:4]=1)=[C:6]([CH3:11])[CH:7]=[C:8]([CH3:10])[N:9]=2)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
NC1=C(C=O)C(=CC(=N1)C)C
Name
ethyl nitroacetate
Quantity
5.12 g
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)OCC
Name
Quantity
336 mg
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture then is cooled
CUSTOM
Type
CUSTOM
Details
the solid removed by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol yielding 1.55 g
CUSTOM
Type
CUSTOM
Details
recrystallization from the same solvent the product melts at 272°- 274° C. (dec.)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C(NC2=NC(=CC(=C2C1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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